molecular formula C5H10ClNO2S B8218165 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride CAS No. 2227206-64-4

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride

Cat. No.: B8218165
CAS No.: 2227206-64-4
M. Wt: 183.66 g/mol
InChI Key: XHDPAYUKULFEIX-UHFFFAOYSA-N
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Description

6-Amino-3-thiabicyclo[310]hexane 3,3-dioxide hydrochloride is a heterocyclic compound with a unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by functionalization to introduce the amino group and the dioxide functionalities. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bicyclic core.

Scientific Research Applications

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiabicyclo[3.1.0]hexane-6-amine 3,3-dioxide hydrochloride
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms in a bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-3-1-9(7,8)2-4(3)5;/h3-5H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDPAYUKULFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CS1(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-64-4
Record name 3-Thiabicyclo[3.1.0]hexan-6-amine, 3,3-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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